PAT-505
Overview
Description
PAT-505 is a potent, selective, noncompetitive, and orally available autotaxin inhibitor. Autotaxin is an enzyme that plays a crucial role in the production of lysophosphatidic acid, a bioactive lipid involved in various physiological processes such as cell proliferation, migration, and cytokine production . This compound has shown significant potential in treating conditions like nonalcoholic steatohepatitis (NASH) and liver fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAT-505 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
PAT-505 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound that retain its biological activity .
Scientific Research Applications
PAT-505 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of autotaxin and its effects on lysophosphatidic acid production
Biology: Employed in research to understand the role of autotaxin in various biological processes such as cell proliferation and migration
Industry: Utilized in the development of new drugs and therapeutic agents targeting autotaxin
Mechanism of Action
PAT-505 exerts its effects by inhibiting the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating various physiological processes such as cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the binding of this compound to specific sites on the autotaxin enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
PAT-347: Another autotaxin inhibitor with a similar binding mode to PAT-505.
PAT-048: Exhibits better pharmacodynamics results compared to this compound.
GLPG1690: A clinical-stage autotaxin inhibitor with a different chemical structure.
BBT-877: Another clinical-stage autotaxin inhibitor with promising therapeutic potential.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as an autotaxin inhibitor. It has shown significant efficacy in preclinical models of liver fibrosis and nonalcoholic steatohepatitis (NASH), making it a promising candidate for further development .
Properties
IUPAC Name |
3-[6-chloro-2-cyclopropyl-1-(1-ethylpyrazol-4-yl)-7-fluoroindol-3-yl]sulfanyl-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2N3O2S/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31/h3-5,8-12H,2,6-7H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMMCRXYIIKAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782070-22-7 | |
Record name | PAT-505 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782070227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAT-505 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T7TDA5QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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